Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Catalog No.
S622913
CAS No.
57296-03-4
M.F
C10H8N2O8
M. Wt
284.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dioxopyrrolidin-1-yl) oxalate

CAS Number

57296-03-4

Product Name

Bis(2,5-dioxopyrrolidin-1-yl) oxalate

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) oxalate

Molecular Formula

C10H8N2O8

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2

InChI Key

OMAHFYGHUQSIEF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O

Synonyms

disuccinimidyl oxalate, disuccinimidyloxalate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O

Protein-Protein Crosslinking

  • DSO covalently links primary amines (present in the side chains of lysine residues) on proteins, forming stable amide bonds. This crosslinking helps stabilize protein structures, study protein-protein interactions, and create protein aggregates for further analysis [].
  • Due to its high water solubility and cell membrane permeability, DSO can be used for crosslinking proteins within live cells, enabling the study of protein interactions in their native environment [].

Modification of Biomolecules

  • DSO can be used to modify other biomolecules containing primary amines, such as antibodies, peptides, and oligonucleotides. This modification introduces new functional groups for further conjugation with other biomolecules or immobilization on surfaces [, ].

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is a chemical compound with the molecular formula C10H8N2O8C_{10}H_{8}N_{2}O_{8} and a molecular weight of 288.28 g/mol. This compound features two 2,5-dioxopyrrolidin-1-yl groups linked by an oxalate moiety. The structure is characterized by its cyclic imide functionalities, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

Typical of dioxopyrrolidine derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Polymerization: The compound can act as a monomer in polymerization processes, forming polyurethanes or polyamides when reacted with diols or diamines .

Research indicates that bis(2,5-dioxopyrrolidin-1-yl) oxalate exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antitumor Activity: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Several synthesis methods have been reported for bis(2,5-dioxopyrrolidin-1-yl) oxalate:

  • Direct Condensation: The compound can be synthesized by condensing oxalic acid with 2,5-dioxopyrrolidine derivatives under controlled conditions.
  • Reflux Method: A mixture of the dioxopyrrolidine and oxalic acid in a solvent such as acetonitrile can be refluxed to facilitate the formation of the desired product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the reaction rate and yield of bis(2,5-dioxopyrrolidin-1-yl) oxalate .

Bis(2,5-dioxopyrrolidin-1-yl) oxalate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly as an antimicrobial or anticancer agent.
  • Polymer Chemistry: It serves as a building block for synthesizing polymers with specific properties, such as improved mechanical strength or thermal stability.
  • Agricultural Chemicals: Its potential as a pesticide or herbicide is under investigation due to its bioactivity against microbial pathogens .

Interaction studies involving bis(2,5-dioxopyrrolidin-1-yl) oxalate focus on its binding affinity with biological targets. Research has shown that it can interact with various enzymes and receptors, influencing their activity. These interactions are crucial for understanding its pharmacological profile and optimizing its use in therapeutic settings .

Several compounds share structural characteristics with bis(2,5-dioxopyrrolidin-1-yl) oxalate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Bis(2,5-dioxopyrrolidin-1-yl) carbonateC9H8N2O7C_{9}H_{8}N_{2}O_{7}Similar structure; used in drug synthesis
Di(N-succinimidyl) adipateC14H16N2O8C_{14}H_{16}N_{2}O_{8}Exhibits similar reactivity; used in bioconjugation
Bis(2,5-dioxopyrrolidin-1-yl) adipateC14H16N2O8C_{14}H_{16}N_{2}O_{8}Related compound; utilized in peptide synthesis

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is unique due to its specific combination of dioxopyrrolidine units linked by an oxalate group, which imparts distinct chemical reactivity and biological activity not found in other similar compounds. Its dual functionality allows for versatile applications in both synthetic chemistry and biological research .

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57296-03-4

Wikipedia

Disuccinimidyl oxalate

Dates

Last modified: 08-15-2023

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